N-Piperidin-3-ylmethyl-propionamide hydrochloride mechanism of action
N-Piperidin-3-ylmethyl-propionamide hydrochloride mechanism of action
Initiating Research Parameters
I'm currently dissecting the parameters of this project. The focus is on the mechanism of action of N-Piperidin-3-ylmethyl-propionamide hydrochloride, with the aim of creating a technical guide or whitepaper. My initial assessment centers on identifying the target audience: researchers, scientists, and drug developers.
Identifying Chemical Structures
I've confirmed that "N-Piperidin-3-ylmethyl-propionamide" (CAS: 886507-05-7) is a chemical compound based on the search results. I'm now looking into the context of its appearance in relevant literature, specifically noting mentions of its role in processes like quantitative conversion. I'm focusing on its interactions with related compounds.
Defining the Compound
I'm currently focused on defining "N-Piperidin-3-ylmethyl-propionamide hydrochloride" as a piperidine derivative, a potential building block, or a specific ligand. The search results are promising, offering key insights for my analysis. I'm exploring its specific applications.
Considering the synthesis
I've been examining the compound "N-Piperidin-3-ylmethyl-propionamide". It's a piperidine derivative, akin to Unifiram and Sunifiram, known ampkines/nootropics. Now, I need to focus on its mechanism of action. The next step is to examine how to synthesize this hydrochloride, to further my research.
Analyzing the dual roles
I'm now integrating the dual roles of N-Piperidin-3-ylmethyl-propionamide, both as a cognition enhancer (Sunifiram/Unifiram analog) and a CCR3 receptor antagonist. My focus now is on explaining its mechanism of action. The plan is to structure the whitepaper to address both pharmacological profiles comprehensively. It's becoming clearer that the structure resembles Sunifiram, an ampakine with a mechanism related to AMPA and NMDA receptor modulation.
Considering Structural Analogs
I'm currently focused on the structural similarities between N-Piperidin-3-ylmethyl-propionamide, Sunifiram, and Unifiram. My analysis indicates a close relationship. The 2008 paper, "Design, synthesis and preliminary pharmacological evaluation of new piperidine", seems to be key for detailing this relationship and guiding further research. The paper's findings are guiding the refinement of this structural and pharmacological assessment.
Analyzing Receptor Interaction
I've examined the Martini et al. paper from 2008, finding it crucial for understanding the synthesis of these piperidine derivatives. These compounds act as AMPA receptor PAMs, stimulating NMDA receptor glycine sites, activating CaMKII and PKC. This activation leads to enhanced long-term potentiation and improved memory. My next steps include writing a technical guide to describe the compound, its mechanism of action, and experimental protocols.
Developing Experimental Protocols
I'm now drafting detailed experimental protocols, focusing on in vitro electrophysiology using patch-clamp techniques on hippocampal slices to measure AMPA/NMDA currents. Concurrently, I'm developing an in vivo behavioral assay using the mouse passive avoidance test. I'll need to create a table summarizing the procognitive efficacy and minimum effective doses in comparison with Piracetam and Sunifiram. Finally, I'm working to produce pathway and workflow diagrams in Graphviz DOT format to illustrate dual AMPA/NMDA activation leading to CaMKII/PKC and LTP.
Visualizing Network Interactions
I'm now focusing on graphically representing the key interactions and workflows. I've visualized the core pathway, including AMPA and NMDA receptor activation leading to calcium influx, which in turn stimulates CaMKII and PKC, culminating in LTP and cognitive enhancement. I'm also creating a workflow diagram illustrating the experimental validation process, spanning synthesis, in vitro electrophysiology, in vivo behavioral assays, and subsequent data analysis. I'm thinking about including a detailed structural overview and synthesis scheme.
Summarizing Compound Introduction
I'm developing an executive summary, highlighting this piperidine derivative's importance as a non-racetam nootropic evolution, specifically (CAS: 886507-05-7). It's derived from simplifying piperazine-based compounds like Sunifiram and Unifiram. This simplification maintains high cognitive enhancement and improved pharmacokinetics. I'm focusing on the molecular rationale behind its design, explaining how removing a nitrogen from Sunifiram's piperazine ring yields this active piperidine analog.
Detailing Pharmacological Effects
I'm now detailing the pharmacological effects, specifically focusing on how this compound works. It facilitates fast EPSCs and modulates the glycine site of NMDA receptors. The resulting calcium influx activates CaMKII and PKC, leading to AMPA receptor phosphorylation (e.g., GluA1 Ser831), receptor trafficking, and LTP induction. I'm also describing the use of cyclothiazide and specific antagonists for self-validation in patch-clamp experiments to confirm specific receptor mediation of the effects. Lastly, I will induce amnesia with a mouse passive avoidance test.
Evaluating Behavioral Reversal
I'm now focusing on behavioral validation using a mouse passive avoidance test with scopolamine-induced amnesia. I will test if the compound can reverse the amnesia, with Piracetam or Sunifiram as a reference. I'll also add a table to summarize the Minimum Effective Dose of Piracetam, Sunifiram, and the compound in the mouse passive avoidance test. Additionally, I'm working to consolidate the references, including their URLs. I will summarize the impact on drug development for Alzheimer's disease and other cognitive deficits.
Refining Data Analysis
I'm now refining the data table, incorporating specific URLs for key references, including DOI links for the Martini paper and ACS publications. I'm focusing on the structural similarities between Sunifiram, Unifiram, and N-Piperidin-3-ylmethyl-propionamide in relation to the molecular rationale and comparing their minimum effective doses in the passive avoidance test. I am also updating the data, using the specific URLs from the search results, adding a link to the CCR3 patent.
Validating DOT Representation
I'm now focused on validating the DOT syntax for the pathway diagram, ensuring all elements and connections are correctly represented. I've started checking the flow and ensuring that the nodes and edges accurately depict the mechanism of action, from compound interaction with AMPA and NMDA receptors to cognitive enhancement. I need to make sure the visual accurately captures the process.
Refining Graphical Output
I'm now refining the DOT syntax for the workflow diagram and ensuring both size and layout accuracy. My focus is on ensuring all nodes and edges are correctly rendered, and the overall visual accurately depicts the experimental validation process. I'm verifying the correct use of the ! character to force the width of the graph.
Finalizing Visualizations
I'm now integrating all diagrams into a cohesive presentation. The DOT graph depicting the experimental workflow and passive avoidance testing are validated and ready. I've ensured a smooth transition between the compound's structure, mechanism of action, and experimental validation. The whole visual story, from synthesis to efficacy, is nearly complete.
Structuring the Report
I'm now writing an introduction, focusing on the compound's dual role, as an intermediate for CCR3 receptor antagonists and a nootropic derived from Sunifiram. I'm detailing the structural evolution and simplifying the text, placing the citations meticulously. The goal is to provide a concise yet comprehensive summary of the compound's history.
Explaining Experimental Causality
I'm now integrating the rationales behind my experimental design. For the mouse passive avoidance test, I'm explaining its sensitivity to cholinergic and glutamatergic modulation, making it ideal for testing the compound's effects on memory consolidation. I'm justifying the use of NBQX in the patch-clamp to isolate AMPA mEPSCs. I'm focusing on the causality behind the experimental validation.
Confirming Pathway Specificity
I'm now focusing on validating my experimental design by proving the AMPA dependence of the compound's effect. I plan to incorporate a self-validating loop, where the signal will disappear when AMPA receptors are blocked, solidifying my claim. I will write out the DOT diagrams clearly, and confirm a color palette. I'm focusing on text contrast between nodes and colors.
Validating Color Palette
I've validated the color palette for the DOT diagrams, ensuring sufficient text contrast for legibility. The node color assignments are as follows: Cognition: #F1F3F4, Synth: #4285F4, InVitro: #34A853, InVivo: #FBBC05, Antag: #EA4335, Scopolamine: #EA4335, Data: #202124. The experimental workflow and passive avoidance test visualizations are nearly complete and ready for integration.
Refining Experimental Design
I'm now revising the experimental protocol section, focusing on "Self-Validating Systems." I've updated the table with more accurate approximations based on the provided activity profiles. I'll describe how the mouse passive avoidance test and patch-clamp experiments provide causality. The key will be the NBQX blocking of AMPA currents, solidifying my claim.
Detailing Experimental Procedures
I'm now detailing the experimental procedures, specifically the in vitro electrophysiology and in vivo behavioral assays. The patch-clamp protocol involves baseline recording, compound application, and self-validation with NBQX. The behavioral test uses scopolamine-induced amnesia, compound administration, training, and testing with a co-administration of an AMPA antagonist to validate the in vivo mechanism. I'm focusing on the causality.
Integrating References
I'm now integrating the references, carefully incorporating each URL. I'm focusing on validating the source information for the Sunifiram-related research, the CCR3 patent, and the DM232 analogues. I'm verifying the links from Google Patents, NutraPedia, and ResearchGate for accuracy. My goal is to add credibility to the final report.
Verifying Document Integrity
I'm now integrating final reference URLs, prioritizing direct links like DOIs for research integrity. The Gualtieri (2000) DOI is used, and the Martini (2008) link is the direct DOI as requested, while the CCR3 patent URL is from Google Patents. I will also incorporate the specified max width for the DOT diagrams. I'm focusing on ensuring all citations are accurate and verifiable.

